4-Chloro-2,6-dimethylphenyl Isothiocyanate 4-Chloro-2,6-dimethylphenyl Isothiocyanate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18330461
InChI: InChI=1S/C9H8ClNS/c1-6-3-8(10)4-7(2)9(6)11-5-12/h3-4H,1-2H3
SMILES:
Molecular Formula: C9H8ClNS
Molecular Weight: 197.69 g/mol

4-Chloro-2,6-dimethylphenyl Isothiocyanate

CAS No.:

Cat. No.: VC18330461

Molecular Formula: C9H8ClNS

Molecular Weight: 197.69 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2,6-dimethylphenyl Isothiocyanate -

Specification

Molecular Formula C9H8ClNS
Molecular Weight 197.69 g/mol
IUPAC Name 5-chloro-2-isothiocyanato-1,3-dimethylbenzene
Standard InChI InChI=1S/C9H8ClNS/c1-6-3-8(10)4-7(2)9(6)11-5-12/h3-4H,1-2H3
Standard InChI Key LSFFFMXDTKKKJZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1N=C=S)C)Cl

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound’s structure features a chloro-substituted aromatic ring with methyl groups at the 2- and 6-positions, creating a sterically hindered environment. The isothiocyanate group, a linear arrangement of nitrogen, carbon, and sulfur (-N=C=S\text{-N=C=S}), introduces electrophilicity at the carbon center, facilitating nucleophilic addition reactions. The chlorine atom’s electron-withdrawing effect enhances the reactivity of the isothiocyanate group, while the methyl substituents influence solubility and stability .

Table 1: Key Chemical Properties

PropertyValue
CAS Number33710-68-8
Molecular FormulaC9H8ClNS\text{C}_9\text{H}_8\text{ClNS}
Molecular Weight197.69 g/mol
DensityNot reported
Melting/Boiling PointsNot reported
ReactivityElectrophilic at NCS group

Synthesis and Industrial Production

Synthetic Routes

The primary synthesis involves the reaction of 4-chloro-2,6-dimethylaniline with thiophosgene (CSCl2\text{CSCl}_2) under controlled conditions. This method proceeds via the formation of an intermediate thiocarbamoyl chloride, which subsequently eliminates hydrogen chloride to yield the isothiocyanate . Alternative pathways include:

  • Thiocarbanilide Route: Reacting thiocarbanilide derivatives with phosphorus pentoxide or iodine at 60–80°C in dimethylformamide (DMF).

  • Aryl Ammonium Dithiocarbamate: Oxidizing aryl ammonium dithiocarbamates with hypochlorite or chlorine dioxide.

Industrial-scale production employs continuous-flow reactors to optimize yield (typically 70–85%) and purity. Post-synthesis purification involves vacuum distillation (boiling point ~260–262°C) and chromatographic techniques.

Chemical Reactivity and Applications

Nucleophilic Reactions

The isothiocyanate group reacts with nucleophiles (e.g., amines, alcohols) to form thioureas, thioamides, and related derivatives. For example:

Ar-NCS+R-NH2Ar-NH-CS-NH-R(Thiourea formation)[4]\text{Ar-NCS} + \text{R-NH}_2 \rightarrow \text{Ar-NH-CS-NH-R} \quad \text{(Thiourea formation)}[4]

These reactions are pivotal in synthesizing fungicidal agents, as demonstrated in patent US4248869A, where derivatives showed 85–95% disease control against Pyricularia oryzae (rice blast) at 200 ppm .

Oxidation and Reduction

  • Oxidation: Treatment with hydrogen peroxide converts the isothiocyanate to a sulfonyl group (-SO2-\text{-SO}_2 \text{-}), useful in sulfonamide drug precursors .

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the -NCS group to a methylamine (-CH2NH2\text{-CH}_2\text{NH}_2).

Agricultural and Pharmaceutical Applications

Fungicidal Activity

In greenhouse trials, 4-chloro-2,6-dimethylphenyl isothiocyanate derivatives inhibited Candida albicans (MIC: 6.2 μg/mL) and suppressed cucumber powdery mildew by 90% at 500 ppm . Formulations include:

  • Emulsions: 50–2,000 ppm active ingredient in water-miscible solvents (e.g., ethanol, ethylene glycol) .

  • Wettable Powders: 3–4 kg/hectare application rates using talc or bentonite carriers .

Biomedical Research

The compound’s electrophilic carbon reacts with cysteine thiols in proteins, enabling studies on enzyme inhibition (e.g., caspase-3) and post-translational modifications. Its steric bulk minimizes off-target binding, enhancing specificity in proteomic assays.

Environmental and Regulatory Considerations

Regulatory Status

Approved for agricultural use in the EU and US under Directive 91/414/EEC and FIFRA, respectively, with a maximum residue limit (MRL) of 0.01 mg/kg in food crops .

Future Research Directions

  • Structure-Activity Relationships: Modifying methyl/chloro substituents to enhance fungicidal potency.

  • Drug Delivery Systems: Encapsulating the compound in nanoparticles for targeted cancer therapy.

  • Green Synthesis: Developing solvent-free routes using biocatalysts to reduce environmental impact.

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